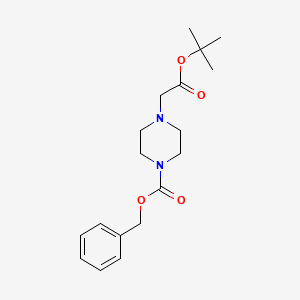

![molecular formula C12H16FN3O B2997545 4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide CAS No. 878441-19-1](/img/structure/B2997545.png)

4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Arylcycloalkylamines in Antipsychotic Agents

Arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, play a crucial role in enhancing the potency and selectivity of binding affinity at D(2)-like receptors, which is exemplified in several antipsychotic agents. The combination of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles with arylalkyl moieties contributes significantly to the selectivity and potency at these receptors, showcasing the compound's potential in developing antipsychotic medications (Sikazwe et al., 2009).

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as a gold standard in the stereoselective synthesis of amines and their derivatives, highlighting the importance of structural diversity in piperidines, pyrrolidines, azetidines, and their derivatives. These compounds represent key structural motifs in many natural products and therapeutically applicable compounds, indicating the role of piperidine derivatives in medicinal chemistry and drug development (Philip et al., 2020).

Acrylamide in Industry and Safety Concerns

Acrylamide, synthesized from compounds like 4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide, finds extensive applications across various industries, including soil conditioning, wastewater treatment, and as a solid support for protein separation by electrophoresis. Its widespread use necessitates a thorough understanding of its formation, distribution in food, and impact on human health, driving research efforts to develop safer and more efficient processes (Friedman, 2003).

Nucleophilic Aromatic Substitution

The reaction of piperidine with nitro-substituted benzene compounds, leading to various derivatives, showcases the compound's role in the nucleophilic aromatic substitution reactions. This mechanism, with rapid expulsion of the nitro group, opens avenues for the synthesis of novel compounds with significant pharmaceutical potential (Pietra & Vitali, 1972).

Synthesis of Key Intermediates

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the utility of this compound in creating valuable intermediates for large-scale production, emphasizing the need for cost-effective and environmentally friendly synthesis methods (Qiu et al., 2009).

Propiedades

IUPAC Name |

4-(4-fluoroanilino)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O/c13-9-1-3-10(4-2-9)16-12(11(14)17)5-7-15-8-6-12/h1-4,15-16H,5-8H2,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIYSEXKUHNEGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)N)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2997463.png)

![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2997469.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B2997470.png)

![1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2997471.png)

![N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2997474.png)

![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2997478.png)

![2-bromo-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2997479.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide](/img/structure/B2997482.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B2997485.png)